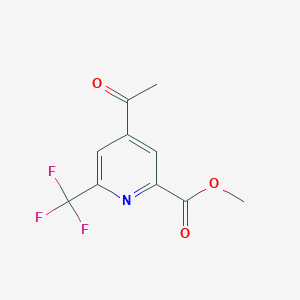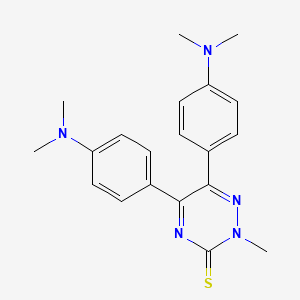
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two dimethylamino phenyl groups and a methyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- can be achieved through a series of chemical reactions. One common method involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant activity. It may also exhibit other pharmacological properties such as anti-inflammatory and neuroprotective effects.
Materials Science: The compound can be used in the design of fluorescent sensors for detecting primary aromatic amines. Its unique electronic properties make it suitable for use in various sensing applications.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to its ability to modulate neuronal sodium channels, similar to other triazine-based anticonvulsants . Additionally, its fluorescent properties are due to the presence of electron-deficient units in the triazine ring, which facilitate interactions with electron-rich molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Diphenyl-1,2,4-triazine: This compound lacks the dimethylamino groups and exhibits different chemical properties.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid:
Uniqueness
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is unique due to the presence of the dimethylamino phenyl groups, which enhance its electronic properties and make it suitable for specific applications such as fluorescent sensing and anticonvulsant activity. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
68289-27-0 |
|---|---|
Molekularformel |
C20H23N5S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C20H23N5S/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |
InChI-Schlüssel |
UJRPPTWJVRSRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)
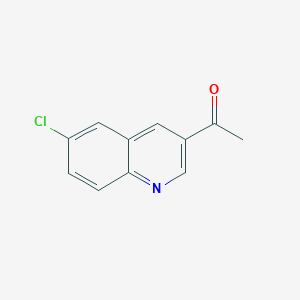


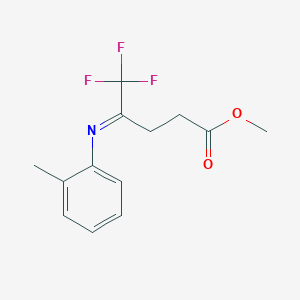
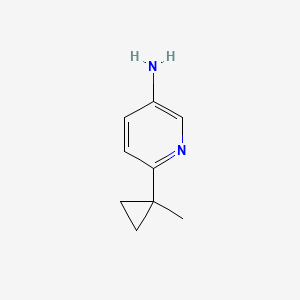


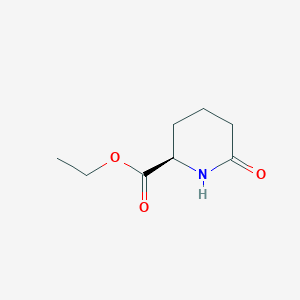
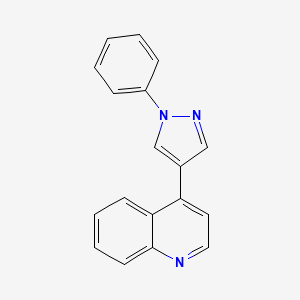

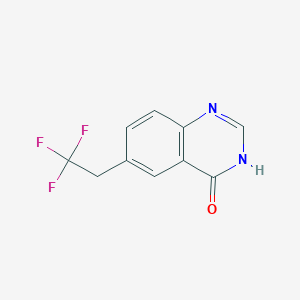
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
